7-Azaindole
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of 7-azaindoles, demonstrating the versatility and adaptability of synthetic approaches to access this compound. Microwave-assisted synthesis offers a robust and flexible route, starting from nicotinic acid derivatives or 2,6-dichloropyridine, utilizing a penultimate reaction step that involves epoxide-opening-cyclization-dehydration sequence, significantly accelerated by microwave heating (Schirok, 2006). Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines has also been reported, offering a pathway to a variety of 7-azaindoles, highlighting the method's efficacy and the potential antimicrobial activity of the synthesized compounds (Leboho et al., 2014).
Molecular Structure Analysis
The study of 7-azaindole's molecular structure, especially in its first four singlet states, reveals insights into its photophysical behavior. This analysis is crucial for understanding the double proton transfer mechanism in its dimer form, which serves as a model for the photophysical behavior of DNA base pairs (Catalán & Paz, 2005).
Chemical Reactions and Properties
Research into the reactions and properties of 7-azaindoles, including their ability to undergo various functionalizations and their applications in further chemical transformations, underscores their utility in synthetic chemistry. For example, one-pot, three-component syntheses provide an efficient route to diverse 7-azaindole derivatives, supporting their use in diversity-oriented synthesis (Vilches-Herrera et al., 2012).
Physical Properties Analysis
The physical properties of 7-azaindoles, such as luminescence, are significant for their potential applications in materials science. For instance, studies on mononuclear aluminum complexes of 7-azaindole have shed light on their structure, solution behavior, and luminescent properties, demonstrating the broad utility of 7-azaindoles beyond the pharmaceutical domain (Ashenhurst et al., 2000).
Chemical Properties Analysis
The chemical versatility of 7-azaindole is further exemplified by its role in fragment-based drug discovery, where it serves as a privileged molecular fragment due to its pharmacological versatility. This highlights the compound's broad utility in medicinal chemistry and pharmaceutical development (Santos & da Silveira, 2023).
Scientific Research Applications
Medicinal Chemistry and Pharmacology:
- Glucokinase Activators: 7-Azaindole serves as a novel anchor point for allosteric glucokinase activators, effectively lowering glucose levels in vivo (Paczal et al., 2016).
- Antiviral Agents: It shows potential in treating pandemic and seasonal influenza through derivatives like JNJ-63623872 (Bandarage et al., 2017).
- Optical Probe in Protein Analysis: 7-Azaindole is an alternative to tryptophan as an optical probe due to its redshifted absorption and emission properties, useful in studying protein structure and dynamics (Smirnov et al., 1997).
- PPARgamma Modulators: Highly functionalized 7-azaindoles act as selective PPARgamma modulators with improved potency and pharmacokinetics compared to indole series (Debenham et al., 2008).
- Anticancer Agents: 7-Azaindole derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, renal, and prostate cancer (Jeon et al., 2017).
Chemical and Material Science:
- Organic Light-Emitting Diodes: 7-azaindolyl derivatives are excellent blue emitters for OLEDs and have rich coordination chemistry (Zhao & Wang, 2010).
- Drug Discovery: 7-azaindole functionalization is an active area in drug discovery due to its medicinal properties and versatility as pharmacophores (Kannaboina et al., 2020).
- Antimicrobial Activity: It displays antimicrobial activity against yeasts, particularly Cryptococcus neoformans (Leboho et al., 2014).
Other Applications:
- Bioprotonic Phototautomerism: 7-azaindole's biprotonic phototautomerism could provide a mechanism for UV mutagenic effects in DNA (al-Taylor et al., 1969).
- Amino Acid Synthesis: It can be incorporated into bacterial protein, making it amenable to peptide synthesis (Gai, 1991).
Safety And Hazards
7-Azaindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .
Future Directions
The 7-azaindole scaffold continues to be of interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Future work may focus on developing novel and facile methodologies for the azaindole derivatives of biological interest .
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVYAKCVDQRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Record name | 7-azaindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25247-73-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3075046 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azaindole | |
CAS RN |
271-63-6, 10592-27-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diazaindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azaindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azaindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7-Azaindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-DIAZAINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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